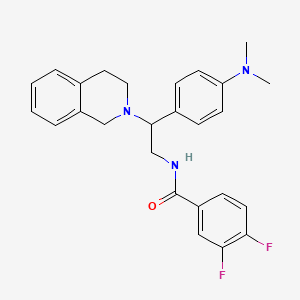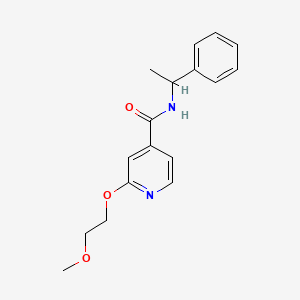
2-(2-methoxyethoxy)-N-(1-phenylethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isonicotinamide derivatives, including "2-(2-methoxyethoxy)-N-(1-phenylethyl)isonicotinamide," are of significant interest due to their varied potential applications in material science, pharmaceuticals, and organic chemistry. These compounds are recognized for their ability to form complex molecular structures and engage in diverse chemical reactions.
Synthesis Analysis
The synthesis of isonicotinamide derivatives often involves condensation reactions between isonicotinic acid hydrazide and aldehydes or ketones. For example, Schiff base compounds have been synthesized by the condensation of isonicotinic acid hydrazide with different aldehydes, demonstrating a common strategy for creating structurally similar compounds (Yang, 2007).
Molecular Structure Analysis
X-ray diffraction studies provide insight into the molecular structures of isonicotinamide derivatives. These analyses reveal that such compounds often exhibit trans configurations around the C=N double bond, forming intricate molecular architectures through hydrogen bonding (Yang, 2007).
Chemical Reactions and Properties
Isonicotinamide derivatives participate in various chemical reactions, including phase transitions and complex formation with metals. For instance, isonicotinamide-4-methoxybenzoic acid co-crystals undergo a first-order phase transition, indicative of the dynamic structural behaviors of these compounds (Chia & Quah, 2017).
Scientific Research Applications
Molecular Interaction and Synthesis
Stabilization and Interaction Dynamics
The study of steric interactions between methoxy and tert-butyl groups, such as in the stabilization of p-Phenylenebis(N-tert-butylaminoxyl) reveals critical insights into how subtle changes in molecular structure can significantly impact the stability and reactivity of related compounds. This understanding is crucial for designing more stable and effective molecules for various applications, including drug development and materials science (Shuichi Nakazono et al., 1998).
Catalysis and Reaction Efficiency
Research on the methoxycarbonylation of phenylethyne catalyzed by palladium complexes demonstrates the potential of utilizing specific catalysts to achieve high activity and regioselectivity in the formation of unsaturated esters. Such findings are valuable for optimizing chemical synthesis processes, particularly in the pharmaceutical and chemical manufacturing industries (A. A. N. Magro et al., 2010).
Supramolecular Chemistry
Directed Assembly and Supramolecular Reagents
Isonicotinamide's role as a supramolecular reagent in the synthesis of Cu(II) complexes underscores its versatility in directing the assembly of inorganic-organic hybrid materials. Such materials, displaying consistent supramolecular motifs, offer promising applications in designing new materials with specific electronic, magnetic, or catalytic properties (C. Aakeröy et al., 2003).
Material Science and Electrochemistry
Lithium-Ion Batteries
The study of Phenyl tris-2-methoxydiethoxy silane as an additive in PC-based electrolytes for lithium-ion batteries highlights the compound's ability to enhance the performance and stability of lithium-ion batteries. This research is pivotal for the development of more efficient and durable power sources for electronics and electric vehicles (Q. Xia et al., 2008).
Polymer Science
Photovoltaic Devices
Investigation into the degradation and photostability of polymer-fullerene blends in solar cells, including materials like poly(2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene), provides critical insights into the longevity and efficiency of organic photovoltaic devices. Understanding the mechanisms of photodegradation helps in designing more stable and efficient solar cells (H. Neugebauer et al., 2000).
properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13(14-6-4-3-5-7-14)19-17(20)15-8-9-18-16(12-15)22-11-10-21-2/h3-9,12-13H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDBLUBJZMOZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2498633.png)

![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2498637.png)
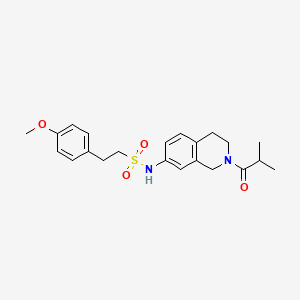
![ethyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2498639.png)
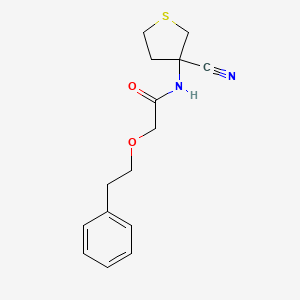


![2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2498648.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2498649.png)

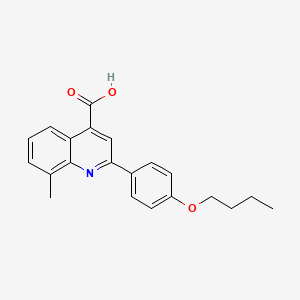
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)
